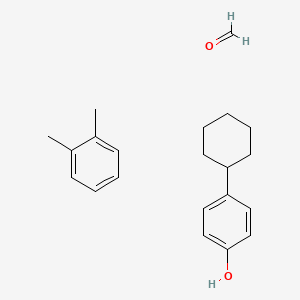![molecular formula C13H25NO2 B14611027 Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- CAS No. 59900-28-6](/img/structure/B14611027.png)
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- is a complex organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound is notable for its unique structure, which includes a butanamide backbone with a 2-methylpropyl and 2-oxopentyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- typically involves the reaction of butanoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound. The use of automated systems and advanced purification techniques ensures high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or other functionalized compounds.
Aplicaciones Científicas De Investigación
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Butyramide: A simpler amide with a butanamide backbone.
Acetamide: An amide with a shorter carbon chain.
Propionamide: An amide with a three-carbon chain.
Uniqueness
Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that simpler amides may not be able to fulfill.
Propiedades
Número CAS |
59900-28-6 |
|---|---|
Fórmula molecular |
C13H25NO2 |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
N-(2-methyl-5-oxooctan-4-yl)butanamide |
InChI |
InChI=1S/C13H25NO2/c1-5-7-12(15)11(9-10(3)4)14-13(16)8-6-2/h10-11H,5-9H2,1-4H3,(H,14,16) |
Clave InChI |
MAJUGVCWABOQOS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(CC(C)C)NC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)



![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)



